Boc-D-Alaninyl tosylate
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Overview
Description
Boc-D-Alaninyl tosylate is a chemical compound with the molecular formula C15H21NO6S . It is used in laboratory chemicals .
Synthesis Analysis
Boc-D-Alaninyl tosylate is synthesized by reacting cellulose in DMAc/LiCl with p‐tosyl chloride at 8 °C in the presence of triethylamine . The reaction is facilitated by the conversion of an amino function to tert-butyl carbamate .Molecular Structure Analysis
The molecular structure of Boc-D-Alaninyl tosylate contains a total of 44 bonds, including 23 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfonate (thio-/dithio-) .Chemical Reactions Analysis
Boc-D-Alaninyl tosylate is involved in substitution and elimination reactions . The tosylate group can be displaced by an inorganic pyrophosphate nucleophile .Physical And Chemical Properties Analysis
Boc-D-Alaninyl tosylate has a molecular weight of 329.42 .Scientific Research Applications
Chemical Properties
“Boc-D-Alaninyl tosylate” is a chemical compound with the CAS Number: 352705-03-4 and a molecular weight of 329.42 . Its IUPAC name is ®-2-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate .
Antibacterial Activity
“Boc-D-Alaninyl tosylate” has been used in the synthesis of a series of d-/l-alaninyl substituted triazolyl oxazolidinone derivatives . These derivatives have been evaluated for their antibacterial activity against selected standard Gram-positive and Gram-negative bacterial strains . The compounds showed moderate to strong antibacterial activity . This suggests that “Boc-D-Alaninyl tosylate” could be a valuable starting material in the synthesis of new antibacterial agents.
Drug Discovery and Development
The increasing rates of antibacterial resistance development and the decline in the number of new antibacterial drugs’ approval continue to serve as a major impetus for research into the discovery and development of new antibacterial agents . The use of “Boc-D-Alaninyl tosylate” in the synthesis of new antibacterial agents could potentially contribute to addressing this challenge .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-10-6-8-12(9-7-10)23(19,20)22-13(17)11(2)16-14(18)21-15(3,4)5/h6-9,11H,1-5H3,(H,16,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSKPZSSZRGCGD-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)[C@@H](C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Alaninyl tosylate |
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